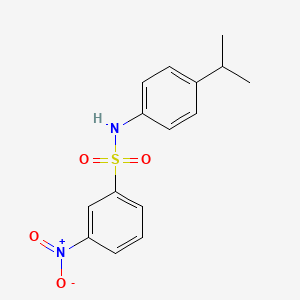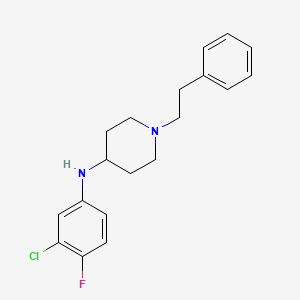
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPA is a type of organophosphate compound that has a unique structure and properties, making it a valuable tool for researchers in many different areas.
作用機序
The mechanism of action of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate can lead to the accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system and potentially leading to adverse effects.
Biochemical and Physiological Effects:
bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been shown to have a range of biochemical and physiological effects on living organisms, including changes in neurotransmitter levels, alterations in gene expression, and disruption of cellular signaling pathways. These effects can have significant implications for the health and well-being of organisms exposed to bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate.
実験室実験の利点と制限
One of the primary advantages of using bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the effects of organophosphate compounds on the nervous system. However, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate also has limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, including the development of new methods for synthesizing and purifying the compound, the investigation of its effects on different types of organisms, and the exploration of its potential applications in fields such as medicine and agriculture. Additionally, further research is needed to better understand the long-term effects of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate exposure on human health and the environment.
In conclusion, bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is a valuable tool for scientific research due to its unique structure and properties. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool for studying the effects of organophosphate compounds on the nervous system, and its potential applications in various fields make it an exciting area for future research.
合成法
The synthesis method of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the reaction of 4-chloroaniline and 2-methoxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most significant applications of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate is its use as a tool for studying the biochemical and physiological effects of organophosphate compounds on living organisms.
特性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO4P/c1-24-19-5-3-2-4-18(19)22-27(23,25-16-10-6-14(20)7-11-16)26-17-12-8-15(21)9-13-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVSZIOSZJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)


![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)